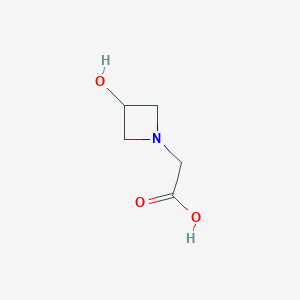
2-(3-Hydroxyazetidin-1-yl)acetic acid
Übersicht
Beschreibung
2-(3-Hydroxyazetidin-1-yl)acetic acid is a chemical compound with potential applications in scientific research. It is also known as a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Molecular Structure Analysis
The molecular formula of 2-(3-Hydroxyazetidin-1-yl)acetic acid is C5H9NO3, and it has a molecular weight of 131.13 . The InChI code is provided for the related compound, 2-{1-[(tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid , but not for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The electrochemical hydroxylation of 1,3-oxazolidin-2-one derivatives has been explored, leading to the development of improved synthesis methods for related compounds. These methods involve reactions with acetic acid and acetic anhydride, showcasing the versatility of 3-hydroxyazetidinyl and related structures in synthetic chemistry (Tavernier, Damme, Ricquier, & Anteunis, 2010).
- Synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids has shown that these compounds exhibit a range of biological activities, including analgesic, neuroleptic, and anti-inflammatory properties. This research underscores the potential of 2-(3-Hydroxyazetidin-1-yl)acetic acid derivatives in the development of new pharmaceuticals (Salionov, 2015).
Biological Activity and Pharmaceutical Applications
- The study of p-hydroxycinnamic acid derivatives and their binding interactions with bovine serum albumin (BSA) offers insights into the pharmacokinetic properties of these compounds, which are crucial for drug design and development (Meng, Zhu, Zhao, Yu, & Lin, 2012).
- Research into 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives has demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of these compounds in treating inflammation and pain (Hunashal, Ronad, Maddi, Satyanarayana, & Kamadod, 2014).
Conformational Analysis and Drug Design
- The synthesis and conformational analysis of homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac) provide valuable information for the construction of beta-pseudopeptide foldamers. These molecules are potential candidates for biological applications due to their ability to fold into helical structures in aqueous solutions, which is relevant for interacting with biological targets (Luppi, Galeazzi, Garavelli, Formaggio, & Tomasini, 2004).
Eigenschaften
IUPAC Name |
2-(3-hydroxyazetidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-1-6(2-4)3-5(8)9/h4,7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEIAGDJEQSNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyazetidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)


![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
![{[2-(Propylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1443445.png)
